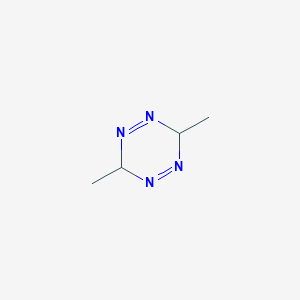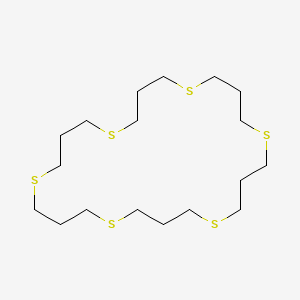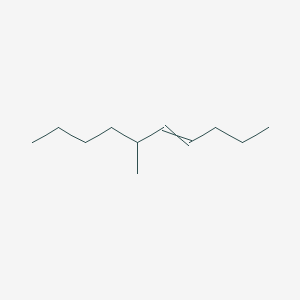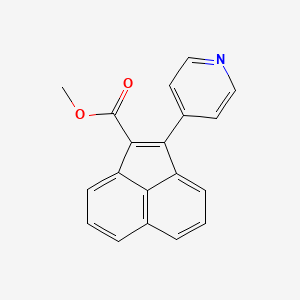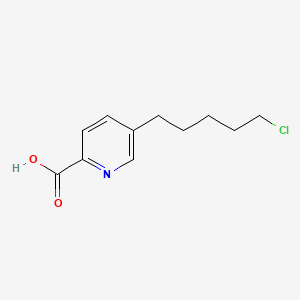
Picolinic acid, 5-(5-chloropentyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Picolinic acid, 5-(5-chloropentyl)-: is a derivative of picolinic acid, which is an organic compound with a pyridine ring and a carboxylic acid group. This compound is characterized by the presence of a 5-chloropentyl group attached to the nitrogen atom of the pyridine ring. Picolinic acid and its derivatives are known for their chelating properties and have been studied for various biological and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of picolinic acid, 5-(5-chloropentyl)- typically involves the chlorination of pentyl groups followed by their attachment to the picolinic acid molecule. One common method involves the use of 5-chloropentyl chloride, which reacts with picolinic acid under basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of picolinic acid derivatives often involves large-scale chlorination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: Picolinic acid, 5-(5-chloropentyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloropentyl group to a pentyl group or other reduced forms.
Substitution: The chlorine atom in the chloropentyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate and a suitable solvent like ethanol or acetone.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Amines, thiols, ethers.
科学研究应用
Chemistry: Picolinic acid, 5-(5-chloropentyl)- is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also employed in organic synthesis as a building block for more complex molecules.
Biology: In biological research, picolinic acid derivatives are studied for their potential as metal chelators, which can be useful in treating metal poisoning or in the development of metal-based drugs.
Medicine: The compound has been investigated for its potential antiviral properties, particularly against enveloped viruses such as influenza and SARS-CoV-2. It is believed to inhibit viral entry by disrupting the fusion of the viral envelope with the host cell membrane .
Industry: In industrial applications, picolinic acid derivatives are used in the formulation of metal chelating agents, which are important in various processes such as water treatment, agriculture, and the production of detergents.
作用机制
The mechanism of action of picolinic acid, 5-(5-chloropentyl)- involves its ability to bind to metal ions through its carboxylate and pyridine nitrogen atoms. This chelation disrupts the normal function of metal-dependent enzymes and proteins. In antiviral applications, the compound interferes with the viral entry process by targeting the viral envelope, preventing the fusion of the virus with the host cell membrane .
相似化合物的比较
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.
Dipicolinic acid: Contains two carboxyl groups at the 2- and 6-positions.
Uniqueness: Picolinic acid, 5-(5-chloropentyl)- is unique due to the presence of the 5-chloropentyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective metal chelation or specific antiviral activity.
属性
CAS 编号 |
49751-44-2 |
|---|---|
分子式 |
C11H14ClNO2 |
分子量 |
227.69 g/mol |
IUPAC 名称 |
5-(5-chloropentyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H14ClNO2/c12-7-3-1-2-4-9-5-6-10(11(14)15)13-8-9/h5-6,8H,1-4,7H2,(H,14,15) |
InChI 键 |
ZOOPILLITPCXKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1CCCCCCl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


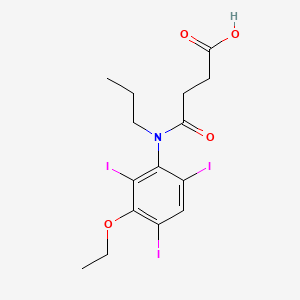
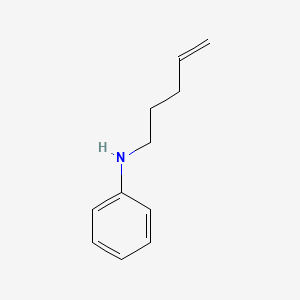

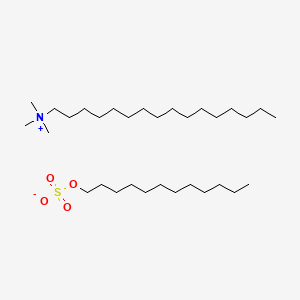
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
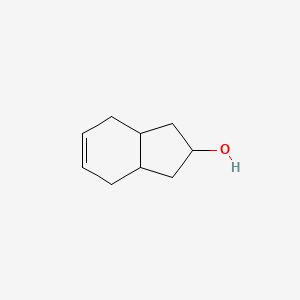
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
